molecular formula C13H26BrNO2 B13560692 Tert-butyl (7-bromoheptyl)(methyl)carbamate

Tert-butyl (7-bromoheptyl)(methyl)carbamate

Cat. No.: B13560692
M. Wt: 308.25 g/mol
InChI Key: LPCQDMRREQRONK-UHFFFAOYSA-N
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Description

Tert-butyl (7-bromoheptyl)(methyl)carbamate is an organic compound with the molecular formula C12H24BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (7-bromoheptyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reduction of 7-(tert-butoxycarbonylamino)heptanoic acid to obtain 7-(tert-butoxycarbonylamino)heptanol, followed by bromination to produce the final compound .

Mechanism of Action

The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (7-bromoheptyl)(methyl)carbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its versatility makes it valuable in multiple research and industrial applications .

Biological Activity

Tert-butyl (7-bromoheptyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its role in various biological processes. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activities and cellular pathways.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties. For instance, certain carbamate compounds have been shown to potentiate the effects of antibiotics against Gram-negative bacteria by inhibiting efflux pumps and enhancing membrane permeability .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a related compound was found to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease. This suggests that this compound may also have potential neuroprotective effects by modulating amyloid-beta aggregation and reducing neuronal toxicity .

Study 1: Antibiotic Potentiation

In a study examining the effects of various carbamate derivatives, this compound was evaluated for its ability to enhance the efficacy of antibiotics such as clarithromycin against E. coli. The results indicated that this compound could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting its role as an antibiotic potentiator .

CompoundMIC Reduction (fold)Target Bacteria
This compound16-128E. coli ATCC 25922

Study 2: Neuroprotective Mechanisms

Research on similar compounds indicated that they could protect astrocytes from amyloid-beta-induced toxicity. In vitro studies showed that these compounds reduced TNF-α production and improved cell viability in the presence of toxic agents .

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control100Low
Aβ 1-4243.78High
This compound + Aβ 1-4262.98Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound enhances the intracellular accumulation of antibiotics, thereby increasing their effectiveness against resistant strains .
  • Modulation of Enzyme Activity : The ability to inhibit key enzymes involved in neurodegenerative processes suggests a potential use in treating conditions like Alzheimer's disease through amyloid-beta modulation .

Properties

Molecular Formula

C13H26BrNO2

Molecular Weight

308.25 g/mol

IUPAC Name

tert-butyl N-(7-bromoheptyl)-N-methylcarbamate

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3

InChI Key

LPCQDMRREQRONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCBr

Origin of Product

United States

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